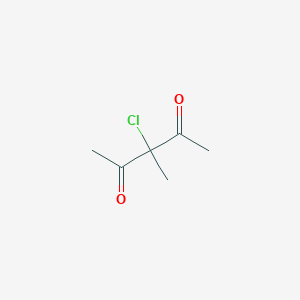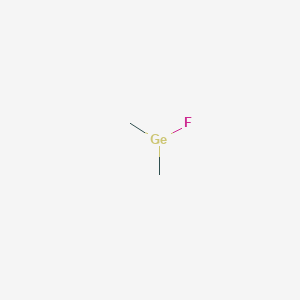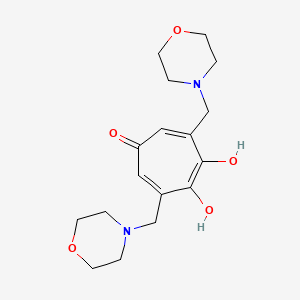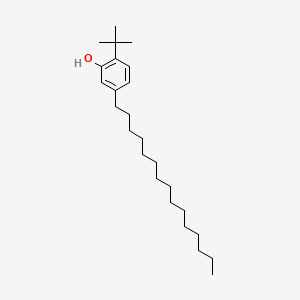
3-Chloro-3-methylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methylpentane-2,4-dione is an organic compound with the molecular formula C6H9ClO2. It is a derivative of pentanedione, where a chlorine atom and a methyl group are substituted at the third carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylpentane-2,4-dione can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-2,4-pentanedione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Chloro-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism by which 3-Chloro-3-methylpentane-2,4-dione exerts its effects involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the carbonyl groups make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles, and in electrophilic addition reactions due to the presence of the carbonyl groups .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,4-pentanedione: Similar in structure but lacks the methyl group at the third position.
3-Methyl-2,4-pentanedione: Similar but without the chlorine atom.
2,4-Pentanedione: The parent compound without any substitutions.
Uniqueness
3-Chloro-3-methylpentane-2,4-dione is unique due to the presence of both a chlorine atom and a methyl group at the third carbon position. This dual substitution imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Propiedades
Número CAS |
26074-25-9 |
|---|---|
Fórmula molecular |
C6H9ClO2 |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
3-chloro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H9ClO2/c1-4(8)6(3,7)5(2)9/h1-3H3 |
Clave InChI |
UAESRKHNXXWJDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)


![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)





![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
